6-Aminopenicillanic acid 6-Aminopenicillanic acid 6-aminopenicillanic acid is a penicillanic acid compound having a (6R)-amino substituent. The active nucleus common to all penicillins, it may be substituted at the 6-amino position to form the semisynthetic penicillins, resulting in a variety of antibacterial and pharmacologic characteristics. It has a role as an allergen. It is functionally related to a penicillanic acid. It is a conjugate base of a 6-aminopenicillanate. It is a tautomer of a 6-aminopenicillanic acid zwitterion.
6-Aminopenicillanic acid is a natural product found in Penicillium chrysogenum with data available.
Brand Name: Vulcanchem
CAS No.: 551-16-6
VCID: VC21345948
InChI: InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol

6-Aminopenicillanic acid

CAS No.: 551-16-6

Cat. No.: VC21345948

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Aminopenicillanic acid - 551-16-6

CAS No. 551-16-6
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
IUPAC Name (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Standard InChI Key NGHVIOIJCVXTGV-ALEPSDHESA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Appearance Solid powder

Chemical Structure and Properties

6-APA consists of a characteristic bicyclic structure featuring a thiazolidine ring (with 5 members including one sulfur atom) fused with a beta-lactam ring (with 4 members) . This heterocyclic arrangement provides the foundational structure upon which various side chains can be attached to create different penicillin derivatives. The compound lacks the side chain typically attached to the amine group in position 6 through a peptide link, which distinguishes it from complete penicillin molecules .

The physical and chemical properties of 6-APA are summarized in the following table:

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃S
Molecular Weight216.258
Density1.5±0.1 g/cm³
Melting Point198-200°C (decomposition)
Boiling Point460.2±45.0°C at 760 mmHg
Flash Point232.1±28.7°C

These properties play crucial roles in the handling, storage, and processing of 6-APA during industrial production . The relatively high melting and boiling points indicate thermal stability within normal processing conditions, while the decomposition at higher temperatures necessitates careful temperature control during purification and isolation processes.

Production Methodologies

Enzymatic Hydrolysis

The predominant industrial method for producing 6-APA involves enzymatic hydrolysis of natural penicillins, particularly Penicillin G (PenG) or Penicillin V (PenV). This process utilizes specialized enzymes called penicillin acylases or amidases that specifically cleave the side chain from the penicillin molecule while preserving the integrity of the core 6-APA structure .

The function of these enzymes is to recognize the side chain and break the peptide link joining it to the 6-APA nucleus in a reaction that typically occurs in aqueous phase under slightly alkaline pH conditions . While various bacterial sources exist for these enzymes, acylase derived from Escherichia coli strains has become the industry standard due to its efficiency and specificity .

Immobilization Techniques

A significant advancement in 6-APA production has been the development of immobilized enzyme systems. Immobilization involves attaching the enzyme to a solid support, allowing for enhanced stability, reusability, and simplified separation from reaction mixtures .

Research has demonstrated remarkable improvements in enzyme performance through immobilization. For instance, Lentikats-encapsulated Escherichia coli cells expressing penicillin V acylase (PVA) maintained high conversion efficiency over multiple reaction cycles. Complete conversion of Penicillin V to 6-APA was achieved for the first 10 cycles, with conversion efficiency only slightly decreasing to 97% for the next 10 cycles, and further reducing to 91.2%, 81.8%, and 81.7% for consecutive batches of 10 cycles .

Historical Development

The development of enzymatic processes for 6-APA production represents a landmark achievement in industrial biotechnology, being one of the first industrially and economically important processes to utilize an immobilized biocatalyst . Two pioneer groups initiated this revolutionary approach in the late 1960s and 1970s: Gunter Schmidt-Kastner at Bayer AG (Germany) and Malcolm Lilly of Imperial College London .

Prior to the enzymatic approach, chemical hydrolysis methods were employed, which required large amounts of toxic chemicals and were cost-intensive and environmentally problematic . The shift to enzymatic processes substantially improved efficiency, reduced environmental impact, and enhanced economic viability.

Purification and Recovery Processes

Conventional Methods

Traditional purification of 6-APA typically involves:

  • Adjusting the pH to the isoelectric point (approximately 4.2) to precipitate the compound

  • Extraction of the side chain component using organic solvents

  • Isolation and crystallization using established industrial procedures

In one documented process utilizing n-butyl acetate as the organic solvent, water-soluble 6-APA was concentrated in the aqueous phase and precipitated by pH adjustment. Starting with 20 g/L Penicillin V as substrate, approximately 10.4 g of 6-APA and 7.2 g of phenoxyacetic acid (POA) were recovered, translating to approximately 90% recovery efficiency .

Advanced Separation Techniques

More recent innovations have focused on developing alternative recovery methods to overcome limitations of traditional approaches. These include:

  • Ultrafiltration (UF) of culture broths to separate dissolved molecules according to size through semi-permeable membranes

  • Fractionated recovery using ion exchange resins

  • Continuous desorption-sorption processing (CDSP) combined with immobilized biocatalysts

These advanced techniques have demonstrated notable improvements in efficiency. For instance, CDSP applied in combination with immobilized biocatalysts showed a 6-8% improvement in product yield compared to batch processes when scaled up to pilot-scale volumes of 10 L .

Industrial Applications and Significance

Antibiotic Development

6-APA serves as an essential precursor for the synthesis of semi-synthetic beta-lactam antibiotics, which collectively represent approximately 65% of the global antibiotic market . The ability to modify the side chain attached to the 6-APA core structure has enabled pharmaceutical companies to develop numerous penicillin derivatives with enhanced properties, including:

  • Broader antimicrobial spectrum

  • Resistance to bacterial beta-lactamase enzymes

  • Improved pharmacokinetic profiles

  • Enhanced stability in acidic environments

  • Reduced allergenic potential

This versatility has been instrumental in addressing the challenge of bacterial resistance to antibiotics, which emerged as a major concern in the mid-20th century .

Economic Impact

The industrial significance of 6-APA is reflected in the substantial scale of its production globally. Annual consumption of penicillin G acylase, the primary enzyme used in 6-APA production, has been estimated to range from 10 to 30 million tons , indicating the enormous volume of 6-APA being produced to meet pharmaceutical demands.

The development of efficient enzymatic processes for 6-APA production has created an entirely new antibiotics industry and paved the way for establishing over 100 industrial processes utilizing immobilized biocatalysts worldwide .

Current Research Directions

Enzyme Engineering

Ongoing research continues to focus on improving enzyme performance through:

  • Directed evolution of penicillin acylase to meet specific industrial requirements

  • Modification of enzymes to catalyze reactions with novel substrates

  • Enhancement of enzyme stability, specificity, and activity under industrial conditions

Process Integration

Recent innovations include the development of microfluidic reactors-separators and optimization of aqueous two-phase systems for improved yield and recovery . These technologies offer promising avenues for further advancing 6-APA production methodologies.

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